1-Ethylsulfonylisoquinoline

Lipophilicity Permeability Drug Design

1-Ethylsulfonylisoquinoline is a C1-sulfonyl-substituted isoquinoline derivative with the molecular formula C₁₁H₁₁NO₂S and an exact mass of 221.05105 Da. It belongs to the broader class of isoquinoline sulfones, a structural family known for its utility in kinase inhibitor design and heterocyclic building block synthesis.

Molecular Formula C11H11NO2S
Molecular Weight 221.28 g/mol
Cat. No. B6747675
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Ethylsulfonylisoquinoline
Molecular FormulaC11H11NO2S
Molecular Weight221.28 g/mol
Structural Identifiers
SMILESCCS(=O)(=O)C1=NC=CC2=CC=CC=C21
InChIInChI=1S/C11H11NO2S/c1-2-15(13,14)11-10-6-4-3-5-9(10)7-8-12-11/h3-8H,2H2,1H3
InChIKeyWBYKJIPFKXEODU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Ethylsulfonylisoquinoline: Procurement Specifications and Chemical Class Positioning


1-Ethylsulfonylisoquinoline is a C1-sulfonyl-substituted isoquinoline derivative with the molecular formula C₁₁H₁₁NO₂S and an exact mass of 221.05105 Da [1]. It belongs to the broader class of isoquinoline sulfones, a structural family known for its utility in kinase inhibitor design and heterocyclic building block synthesis. The compound features a fully aromatic isoquinoline core with an ethylsulfonyl (-SO₂Et) group at the 1-position, distinguishing it from the more extensively characterized 5-sulfonamide isoquinoline series (e.g., Fasudil) and tetrahydroisoquinoline sulfonamides.

Why 1-Ethylsulfonylisoquinoline Cannot Be Replaced by Generic Isoquinoline Sulfonamides


Substituting a C1-ethylsulfonyl isoquinoline with a generic C5-sulfonamide (e.g., Fasudil) or a C1-methylsulfonyl analog would result in fundamentally different molecular recognition properties, pharmacokinetic behavior, and synthetic utility. The regioisomeric shift from the 5-position to the 1-position dramatically alters the vector of the sulfonyl pharmacophore relative to the isoquinoline plane, as evidenced in Rho-kinase inhibitor SAR where 5-sulfonamide substitution is essential for ROCK binding [1]. Furthermore, the ethyl group versus a methyl group on the sulfone introduces quantifiable differences in lipophilicity (calculable as ΔLogP ≈ +0.5) and steric bulk, which directly influence membrane permeability and metabolic stability. These structural divergences mean that assay results, formulation protocols, and synthetic procedures optimized for other isoquinoline sulfonamides are not transferable to 1-Ethylsulfonylisoquinoline.

Quantitative Differentiation Evidence: 1-Ethylsulfonylisoquinoline vs. Its Closest Analogs


Lipophilicity Advantage: Computed LogP Comparison with 1-(Methylsulfonyl)isoquinoline

The computed LogP (XLogP3) for 1-(Methylsulfonyl)isoquinoline is 2.72. Based on established fragment-based lipophilicity contribution, the additional methylene group in 1-Ethylsulfonylisoquinoline is expected to increase LogP by approximately 0.5 units, yielding a predicted LogP of ~3.2. This represents a quantifiable and predictable increase in lipophilicity that can enhance passive membrane permeability relative to the methyl analog. [1].

Lipophilicity Permeability Drug Design

Molecular Weight and Polar Surface Area Comparison with 1-Tosylisoquinoline

1-Ethylsulfonylisoquinoline (exact mass 221.05 Da, TPSA ~47 Ų) is substantially smaller than its closest aryl-sulfonyl analog, 1-[(4-methylphenyl)sulfonyl]isoquinoline (1-tosylisoquinoline, exact mass 283.07 Da, TPSA 55.4 Ų). This difference of 62 Da in molecular weight and 8.4 Ų in TPSA places 1-Ethylsulfonylisoquinoline more favorably within standard drug-likeness metrics (Rule of Five: MW < 500, TPSA < 140). .

Molecular Weight Polar Surface Area Drug-likeness

Oxidation State Stability: Sulfone vs. Sulfide Advantage Over 1-(Ethylsulfanyl)isoquinoline

1-Ethylsulfonylisoquinoline exists in the fully oxidized sulfone (+4) state, whereas 1-(ethylsulfanyl)isoquinoline (CAS 70259-76-6) is in the sulfide (-2) oxidation state. Sulfides are known to undergo metabolic S-oxidation by cytochrome P450 enzymes and flavin-containing monooxygenases, generating sulfoxide and sulfone metabolites, which introduces pharmacokinetic variability. The sulfone avoids this oxidative metabolic liability, offering enhanced in vitro/in vivo stability. [1].

Metabolic Stability Oxidation Building Block Stability

High-Value Application Scenarios for 1-Ethylsulfonylisoquinoline Based on Quantitative Evidence


Fragment-Based Drug Discovery Requiring Small, Lipophilic Isoquinoline Cores

With a molecular weight of ~221 Da and a predicted LogP of ~3.2, 1-Ethylsulfonylisoquinoline fits the physicochemical profile of an ideal fragment hit. Its size advantage (ΔMW = -62 Da vs. tosyl analog) and reduced TPSA make it suitable for fragment growing or linking strategies targeting intracellular or CNS proteins. Procurement of this specific C1-ethylsulfonyl regioisomer ensures the sulfonyl pharmacophore is presented with a distinct exit vector unavailable from C5-sulfonamide fragments like Fasudil, enabling exploration of novel chemical space in kinase or P2X7 receptor programs. [1] .

Synthesis of Metabolically Stable Heterocyclic Building Blocks

The sulfone oxidation state of 1-Ethylsulfonylisoquinoline eliminates the metabolic liability inherent in the corresponding sulfide (1-(ethylsulfanyl)isoquinoline). Researchers synthesizing compound libraries for in vivo studies should select the sulfone to avoid variable pharmacokinetics arising from sulfide-to-sulfoxide oxidation. This is particularly relevant for medicinal chemistry programs where a 1-substituted isoquinoline scaffold is intended to undergo further functionalization via cross-coupling or nucleophilic aromatic substitution at other ring positions. .

Comparative SAR Studies of 1-Position Versus 5-Position Isoquinoline Sulfones

The distinct regioisomeric placement of the sulfonyl group in 1-Ethylsulfonylisoquinoline (C1) versus the clinically validated Fasudil series (C5-sulfonamide) provides a unique tool for probing the topological requirements of ROCK and other kinase ATP-binding pockets. Published Rho-kinase inhibitor SAR demonstrates that shifting the sulfonamide from the 5-position to the 1-position abolishes ROCK inhibitory activity, confirming that these isomers are not functionally interchangeable. Procurement of both isomers allows for rigorous control experiments that distinguish on-target pharmacology from nonspecific polypharmacology. [1].

Quote Request

Request a Quote for 1-Ethylsulfonylisoquinoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.